6-(2-Aminoethyl)-4-fluoropyridin-2-OL
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Overview
Description
6-(2-Aminoethyl)-4-fluoropyridin-2-OL is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with an aminoethyl group and a fluorine atom, making it a versatile molecule for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-fluoropyridin-2-OL typically involves the functionalization of a pyridine ring. One common method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds under mild conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-4-fluoropyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(2-Aminoethyl)-4-fluoropyridin-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-4-fluoropyridin-2-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but differs in the aromatic ring structure.
2-(2-Aminoethoxy)ethanol: Contains a similar aminoethyl group but lacks the pyridine ring.
Indole derivatives: Possess a different heterocyclic structure but exhibit similar biological activities
Uniqueness
6-(2-Aminoethyl)-4-fluoropyridin-2-OL is unique due to the presence of both the aminoethyl and fluorine substituents on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
6-(2-aminoethyl)-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9FN2O/c8-5-3-6(1-2-9)10-7(11)4-5/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
FDOULZBQZSFJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CCN)F |
Origin of Product |
United States |
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